molecular formula C11H12Cl2N2O B027067 Levlofexidine CAS No. 81447-78-1

Levlofexidine

Numéro de catalogue: B027067
Numéro CAS: 81447-78-1
Poids moléculaire: 259.13 g/mol
Clé InChI: KSMAGQUYOIHWFS-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La levlofexidine peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

    Étape 1 : Le ®-(-)-2-(2,6-dichlorophénoxy)propionamide est mis à réagir avec le tétrafluoroborate de triméthoxonium dans le dichlorométhane pendant 36 heures.

    Étape 2 : Le produit résultant est ensuite mis à réagir avec l'éthylènediamine dans le dichlorométhane à des températures allant de 0 à 20 degrés Celsius.

Le produit final est obtenu par recristallisation à partir d'hexanes bouillants, ce qui donne de la this compound pure sous forme d'aiguilles blanches .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound impliquent généralement une synthèse à grande échelle utilisant les mêmes conditions réactionnelles que celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

La levlofexidine subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

    Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants pour produire des dérivés réduits.

    Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des parties phénoxy et imidazoline, conduisant à la formation de produits substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en agissant comme un puissant agoniste des récepteurs alpha2-adrénergiques . Elle se lie aux récepteurs alpha2-adrénergiques dans le système nerveux central, ce qui entraîne une diminution de la libération de noradrénaline. Cela se traduit par une diminution de l'éjection sympathique et un soulagement des symptômes de sevrage chez les personnes dépendantes aux opiacés . La this compound a également une affinité agoniste modérée pour d'autres récepteurs, notamment le récepteur adrénergique Alpha-1A et plusieurs récepteurs de la sérotonine .

Applications De Recherche Scientifique

Management of Opioid Withdrawal Syndrome (OWS)

Levlofexidine has been extensively studied for its role in mitigating OWS. Research indicates that it significantly reduces withdrawal symptoms and improves completion rates of detoxification programs. A pivotal study involving 603 participants demonstrated that both dosages of this compound (2.16 mg/day and 2.88 mg/day) resulted in statistically significant improvements in withdrawal symptom scores compared to placebo .

Table 1: Efficacy of this compound in OWS Management

Dosage (mg/day)Completion Rate (%)SOWS-Gossop Score ReductionAdverse Events
2.1641.5-0.21Orthostatic hypotension, hypotension
2.8839.6-0.26Bradycardia, hypotension
Placebo27.8BaselineSimilar rates

Pediatric Applications

Ongoing studies are investigating the safety and efficacy of this compound in pediatric populations experiencing opioid withdrawal, particularly newborns with neonatal opioid withdrawal syndrome (NOWS). These studies aim to establish appropriate dosing guidelines and assess long-term safety profiles .

Case Study 1: Efficacy in Adult Patients

A multicenter trial assessed this compound's effectiveness among adults undergoing acute opioid withdrawal. Participants reported significant reductions in withdrawal symptoms measured by the Short Opiate Withdrawal Scale (SOWS-Gossop), with fewer adverse effects compared to clonidine.

Case Study 2: Pediatric Use

In a preliminary study involving pediatric patients with NOWS, this compound showed promising results in reducing withdrawal symptoms while maintaining a favorable safety profile. Further research is needed to confirm these findings and establish standardized treatment protocols.

Comparaison Avec Des Composés Similaires

La levlofexidine est structurellement et fonctionnellement similaire à la lofexidine, la clonidine et d'autres agonistes des récepteurs alpha2-adrénergiques . La this compound est unique par sa forme énantiomérique spécifique, ce qui peut contribuer à son profil pharmacologique distinct. Parmi les composés similaires, on peut citer :

    Lofexidine : Le mélange racémique dont la this compound est le R-énantiomère.

    Clonidine : Un autre agoniste des récepteurs alpha2-adrénergiques utilisé pour des indications similaires.

    Guanfacine : Un agoniste des récepteurs alpha2-adrénergiques utilisé principalement pour le traitement du TDAH.

La particularité de la this compound réside dans sa forme énantiomérique spécifique et son utilisation ciblée dans la prise en charge du sevrage aux opiacés .

Activité Biologique

Levlofexidine, also known as lofexidine hydrochloride, is a selective alpha-2 adrenergic receptor agonist approved by the FDA for the management of opioid withdrawal symptoms. Its mechanism of action primarily involves reducing norepinephrine release, which plays a significant role in the autonomic symptoms associated with opioid withdrawal. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Properties

This compound exhibits a high affinity for alpha-2 adrenergic receptors, particularly the α2A subtype. It is significantly effective in modulating neurotransmitter release, thus alleviating withdrawal symptoms associated with opioid dependence.

Binding Affinity and Activity

The following table summarizes the binding affinity and activity of this compound at various receptors:

Receptor % Inhibition (10 µM) Ki (nM) EC50 (nM)
α2A98.6%7.24.9
α1B97.9%450.76
5-HT1A98.6%45310
5-HT1D86.1%51357
5-HT2C95.1%510No activity
D2S82.3%No affinityNo activity

The data indicate that this compound has a potent agonistic effect on α2A and α2C receptors while exhibiting minimal activity on receptors associated with abuse potential, such as opioid receptors and cannabinoid receptors .

Clinical Efficacy

This compound's clinical efficacy was demonstrated in two pivotal randomized, double-blind, placebo-controlled trials involving a total of 866 adults diagnosed with opioid dependence. The primary outcome measure was the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), which assesses the severity of withdrawal symptoms.

Study Findings

  • Reduction in Withdrawal Symptoms : Patients treated with this compound showed significantly lower SOWS-Gossop scores compared to those receiving placebo, indicating a reduction in withdrawal symptom severity.
  • Completion Rates : A higher percentage of patients in the this compound group completed the treatment period compared to the placebo group .

Safety Profile

The most common adverse effects associated with this compound include:

  • Hypotension : Low blood pressure was frequently observed.
  • Bradycardia : A decrease in heart rate.
  • Somnolence : Increased sleepiness or sedation.
  • Dizziness : Lightheadedness or unsteadiness.

Notably, abrupt discontinuation of this compound can lead to a rebound increase in blood pressure, necessitating careful management during treatment .

Case Studies

Several case studies have highlighted the practical application of this compound in clinical settings:

  • Case Study A : A young adult with a history of opioid use disorder underwent detoxification using this compound as part of a comprehensive treatment plan. The patient reported significant alleviation of withdrawal symptoms and successfully completed the detoxification process without severe complications.
  • Case Study B : An older patient with chronic pain who had developed opioid dependence was treated with this compound during a gradual tapering process from opioids. The patient's withdrawal symptoms were managed effectively, leading to successful long-term abstinence from opioids.

Propriétés

IUPAC Name

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGQUYOIHWFS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024657
Record name (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81447-78-1
Record name Levlofexidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVLOFEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Another process is also based on (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester which is reacted with an ethanolic solution of ammonia at room temperature and is converted in to (-)-2-(2,6dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofuran complex and 4-methyl-morpholine in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride, this compound is dissolved in ethanol and is cyclised by adding 1,2-diaminoethane to produce (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (+) base thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

50.2 g (=0.2646 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 30.0 g (=0.108 mols) of (+)-2-(2,6 -dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 63.0 g (=0.5155 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 16.0 g of (+)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp: 127°-128° C.: [α]D20 =+80.6° (c=1/ethanol).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
catalyst
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
50.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods IV

Procedure details

58.6 (0.3089 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 35.0 g (0.1263 mols) of (-)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 74.0 g (0.6056 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 21.0 g of (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp.: 126°-127° C.: [α]D20 =-80.2° (c=1/ethanol).
[Compound]
Name
58.6
Quantity
0.3089 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a variation of the present process, the (-)-2-(2,6-dichlorophenoxy)-propionic acid ethylester obtained as above described, is reacted with an ethanolic solution of ammonia at room temperature and is converted into (+)-2-(2,6-dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofurane complex and 4-methyl-morpholine in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride. This compound is dissolved in ethanol and is cyclized by adding 1,2-diaminoethane to produce (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (-)-base thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
(-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levlofexidine
Reactant of Route 2
Reactant of Route 2
Levlofexidine
Reactant of Route 3
Levlofexidine
Reactant of Route 4
Reactant of Route 4
Levlofexidine
Reactant of Route 5
Reactant of Route 5
Levlofexidine
Reactant of Route 6
Levlofexidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.